(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a cyano group, a difluoromethylsulfanyl phenyl ring, and a pyrazolyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the difluoromethylsulfanyl phenyl ring: This can be done through nucleophilic substitution reactions where the phenyl ring is introduced using difluoromethylsulfanyl halides.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-[4-(trifluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
- (E)-2-cyano-N-[4-(methylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c1-9-14(10(2)22-21-9)7-11(8-19)15(23)20-12-3-5-13(6-4-12)24-16(17)18/h3-7,16H,1-2H3,(H,20,23)(H,21,22)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKIGPTYHDVJI-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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